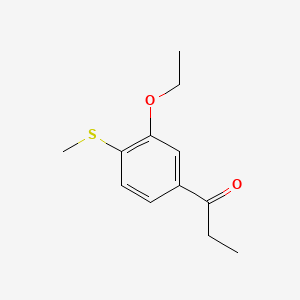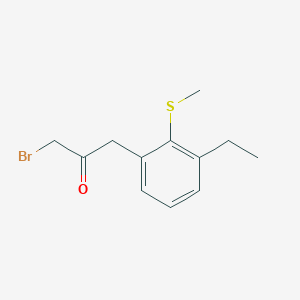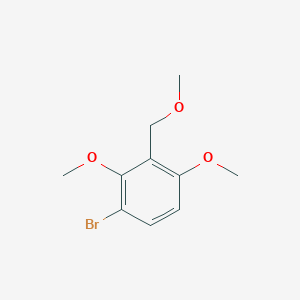
benzyl ((1S,2S)-1-hydroxy-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a carbamate group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine under controlled conditions to form the carbamate linkage. The oxirane ring can be introduced through epoxidation reactions using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbamate group results in primary amines .
Scientific Research Applications
Chemistry
In chemistry, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases and conditions .
Industry
In the industrial sector, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with active sites, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride
- Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate
Uniqueness
Compared to similar compounds, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate stands out due to its unique combination of functional groups. The presence of both an oxirane ring and a carbamate group provides distinct reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl N-[(1S,2S)-1-hydroxy-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23)/t17-,18-,20+/m0/s1 |
InChI Key |
WGHFDNXGBBLQKA-CMKODMSKSA-N |
Isomeric SMILES |
C[C@@]1(CO1)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)




![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)




![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

